molecular formula C11H10O3S B1454835 S-(2,5-dimethylfuran-3-yl) furan-3-carbothioate CAS No. 65505-16-0

S-(2,5-dimethylfuran-3-yl) furan-3-carbothioate

Cat. No. B1454835
CAS RN: 65505-16-0
M. Wt: 222.26 g/mol
InChI Key: QVKDTUVQQAKGEO-UHFFFAOYSA-N
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Description

S-(2,5-Dimethylfuran-3-yl) furan-3-carbothioate is a chemical compound with the molecular formula C11H10O3S . It has an average mass of 222.260 Da and a monoisotopic mass of 222.035065 Da . It is used as a flavoring agent and has a vegetable type odor .


Physical And Chemical Properties Analysis

S-(2,5-Dimethylfuran-3-yl) furan-3-carbothioate has a density of 1.3±0.1 g/cm3, a boiling point of 287.8±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 52.7±3.0 kJ/mol and a flash point of 127.9±27.3 °C .

Scientific Research Applications

Decomposition and Reactivity Studies

The thermal decomposition and reactivity of compounds related to S-(2,5-dimethylfuran-3-yl) furan-3-carbothioate, such as 2,5-dimethylfuran, have been studied to understand their potential applications. For instance, the initial steps in the thermal decomposition of 2,5-dimethylfuran involve the scission of the C-H bond in the methyl side chain and the formation of various carbenes and intermediates, shedding light on their stability and reactivity under different conditions (Simmie & Metcalfe, 2011). These findings are crucial for applications in combustion and atmospheric chemistry, where thermal stability plays a vital role.

Atmospheric Chemistry and Environmental Impact

Research on the kinetics of reactions with OH radicals and products of these reactions provides insights into the environmental impact of related furanic compounds. The study by Aschmann et al. (2011) on the OH radical-initiated reactions of alkylfurans highlights the formation of various dicarbonyls and hydroxy-furanones, indicating their potential role in atmospheric chemistry and environmental pollution (Aschmann, Nishino, Arey, & Atkinson, 2011).

Biofuel Production and Biomass Conversion

The catalytic reduction of biomass-derived furanic compounds, such as furfural and 5-hydroxymethylfurfural (HMF), to more useful chemicals and potential biofuels is a significant area of research. For example, the study by Nakagawa, Tamura, and Tomishige (2013) explores the hydrogenation reactions and the potential of these furanic compounds in the production of biofuels and other valuable chemicals (Nakagawa, Tamura, & Tomishige, 2013).

properties

IUPAC Name

S-(2,5-dimethylfuran-3-yl) furan-3-carbothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3S/c1-7-5-10(8(2)14-7)15-11(12)9-3-4-13-6-9/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVKDTUVQQAKGEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)SC(=O)C2=COC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50215809
Record name 2,5-Dimethyl-3-thiofuroylfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50215809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear yellow liquid; cofee-like roasted meat aroma
Record name 2,5-Dimethyl-3-thiofuroylfuran
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1003/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble in water; slighty soluble in fat, Miscible at room temperature (in ethanol)
Record name 2,5-Dimethyl-3-thiofuroylfuran
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1003/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.047-1.058
Record name 2,5-Dimethyl-3-thiofuroylfuran
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1003/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

S-(2,5-dimethylfuran-3-yl) furan-3-carbothioate

CAS RN

65505-16-0
Record name S-(2,5-Dimethyl-3-furanyl) 3-furancarbothioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65505-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dimethyl-3-thiofuroylfuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065505160
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Dimethyl-3-thiofuroylfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50215809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-(2,5-dimethyl-3-furyl) thio-3-furoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.797
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,5-DIMETHYL-3-THIOFUROYLFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UKO0R8C89U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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